[(4-Chloro-3-methylphenyl)sulfonyl](2-hydroxyethyl)amine
Beschreibung
[(4-Chloro-3-methylphenyl)sulfonyl](2-hydroxyethyl)amine is an organic compound with the molecular formula C9H12ClNO3S It is a sulfonamide derivative, which means it contains a sulfonamide group (-SO2NH2) attached to a benzene ring
Eigenschaften
CAS-Nummer |
1082805-30-8 |
|---|---|
Molekularformel |
C9H12ClNO3S |
Molekulargewicht |
249.72g/mol |
IUPAC-Name |
4-chloro-N-(2-hydroxyethyl)-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H12ClNO3S/c1-7-6-8(2-3-9(7)10)15(13,14)11-4-5-12/h2-3,6,11-12H,4-5H2,1H3 |
InChI-Schlüssel |
HRCUKLAGWUFJJH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCO)Cl |
Kanonische SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCO)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [(4-Chloro-3-methylphenyl)sulfonyl](2-hydroxyethyl)amine typically involves the reaction of 4-chloro-3-methylbenzenesulfonyl chloride with 2-aminoethanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of [(4-Chloro-3-methylphenyl)sulfonyl](2-hydroxyethyl)amine can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can help
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
